3-Bromo-4-fluorobenzonitrile

Catalog No.
S663611
CAS No.
79630-23-2
M.F
C7H3BrFN
M. Wt
200.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-fluorobenzonitrile

CAS Number

79630-23-2

Product Name

3-Bromo-4-fluorobenzonitrile

IUPAC Name

3-bromo-4-fluorobenzonitrile

Molecular Formula

C7H3BrFN

Molecular Weight

200.01 g/mol

InChI

InChI=1S/C7H3BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H

InChI Key

JKCYKISVUIVZCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)Br)F

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)F

Synthesis and Characterization:

-Bromo-4-fluorobenzonitrile is an aromatic organic compound with the chemical formula C₇H₃BrFN. Its synthesis has been reported in various scientific publications, employing different methods. One common approach involves the reaction of 4-bromo-3-fluorobenzaldehyde with hydroxylamine hydrochloride followed by dehydration using phosphorus pentachloride.

The characterization of 3-bromo-4-fluorobenzonitrile is typically achieved using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These techniques provide information about the molecule's structure and functional groups [].

Potential Applications:

Research suggests that 3-bromo-4-fluorobenzonitrile may possess various potential applications in scientific research. Here are some examples:

  • Intermediate in Organic Synthesis

    Due to its reactive bromine and cyano groups, 3-bromo-4-fluorobenzonitrile can serve as a valuable building block in the synthesis of more complex organic molecules. Researchers have explored its utilization in the preparation of pharmaceuticals, agrochemicals, and other functional materials [].

  • Liquid Crystal Precursor

    Studies have shown that 3-bromo-4-fluorobenzonitrile can be incorporated into the molecular structure of certain liquid crystals, potentially influencing their properties like phase transition temperatures and mesomorphic behavior.

  • Material Science Applications

    The unique combination of bromo, fluoro, and cyano groups in 3-bromo-4-fluorobenzonitrile makes it a potential candidate for various material science applications. Researchers have investigated its potential use in the development of functional polymers, optoelectronic materials, and organic light-emitting diodes (OLEDs).

3-Bromo-4-fluorobenzonitrile is an organic compound characterized by its molecular formula C₇H₃BrFN and a molecular weight of 200.01 g/mol. It features a bromine atom and a fluorine atom attached to a benzene ring that also contains a nitrile group (-C≡N). The compound appears as a white to light yellow crystalline solid with a melting point ranging from 54 to 58 °F (approximately 12 to 14 °C) and is soluble in methanol but insoluble in water .

, primarily as an intermediate in organic synthesis. It can undergo nucleophilic substitution reactions, where the nitrile group can be transformed into other functional groups. Additionally, it can be used in cross-coupling reactions, such as Suzuki or Stille reactions, due to the presence of the bromine atom .

Typical Reactions Include:

  • Nucleophilic Substitution: Reacting with nucleophiles to replace the bromine or fluorine atoms.
  • Cross-Coupling Reactions: Utilizing palladium catalysts to form carbon-carbon bonds.

The biological activity of 3-bromo-4-fluorobenzonitrile has been explored in various studies. It has shown potential as an intermediate in the synthesis of pharmaceuticals, particularly in the development of compounds with antitumor and antimicrobial properties. Its structural characteristics allow it to interact with biological targets, making it valuable in medicinal chemistry .

Several methods exist for synthesizing 3-bromo-4-fluorobenzonitrile:

  • Bromination of 4-Fluorobenzonitrile: This method involves adding cuprous bromide (CuBr) to 4-fluorobenzonitrile under controlled conditions to introduce the bromine substituent.
  • Electrophilic Aromatic Substitution: In this approach, fluorobenzene is reacted with acetyl chloride in the presence of an acylation catalyst, followed by bromination at elevated temperatures .

3-Bromo-4-fluorobenzonitrile is primarily used as an intermediate in the synthesis of:

  • Pesticides: Its unique structure allows for modifications that enhance biological activity against pests.
  • Medicinal Compounds: It serves as a building block for pharmaceuticals, particularly those targeting specific diseases.
  • Dyes: The compound is also utilized in dye manufacturing due to its reactive functional groups .

Studies on the interactions of 3-bromo-4-fluorobenzonitrile with various biological systems have indicated its potential as a lead compound in drug discovery. Its ability to inhibit certain enzymes and interact with DNA suggests applications in cancer treatment and antimicrobial therapies. Further research is needed to elucidate its full pharmacological profile and mechanism of action .

3-Bromo-4-fluorobenzonitrile shares structural similarities with other halogenated benzonitriles. Notable similar compounds include:

Compound NameCAS NumberKey Features
4-Bromo-3-fluorobenzonitrile133059-44-6Used in antimutagenic drugs; multiple functional groups
3-Fluoro-4-bromobenzonitrile79630-23-2Intermediate for pesticides and dyes
2-Bromo-5-fluorobenzonitrile36282-26-5Potential use in pharmaceuticals
4-Bromo-2-fluoro-6-methylbenzonitrile1427438-75-2Structural variations lead to different biological activities

Uniqueness

What sets 3-bromo-4-fluorobenzonitrile apart from these compounds is its specific combination of bromine and fluorine substituents on the benzene ring along with the nitrile group, which allows for diverse reactivity and applications in both medicinal chemistry and material science .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

79630-23-2

Wikipedia

3-Bromo-4-fluorobenzonitrile

Dates

Modify: 2023-08-15

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